4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine
CAS No.: 2548986-47-4
Cat. No.: VC11828089
Molecular Formula: C13H13F3N4
Molecular Weight: 282.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548986-47-4 |
|---|---|
| Molecular Formula | C13H13F3N4 |
| Molecular Weight | 282.26 g/mol |
| IUPAC Name | 4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C13H13F3N4/c14-13(15,16)12-5-11(1-2-18-12)20-7-10(8-20)6-19-4-3-17-9-19/h1-5,9-10H,6-8H2 |
| Standard InChI Key | VERIBVRDALGKLF-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=CC(=NC=C2)C(F)(F)F)CN3C=CN=C3 |
| Canonical SMILES | C1C(CN1C2=CC(=NC=C2)C(F)(F)F)CN3C=CN=C3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine is C₁₃H₁₃F₃N₄, with a molecular weight of 294.27 g/mol. The compound features a pyridine ring substituted at position 2 with a trifluoromethyl (-CF₃) group and at position 4 with a 3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl moiety. The azetidine ring (a four-membered saturated nitrogen heterocycle) is linked to the pyridine via a nitrogen atom, while the imidazole ring is attached to the azetidine through a methylene bridge.
Key structural distinctions from closely related analogs include:
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Absence of methyl substitution on the imidazole ring (cf. CAS 2640866-12-0, which bears a 2-methylimidazole group) .
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Positional isomerism in the pyridine substituents compared to derivatives like 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃F₃N₄ |
| Molecular Weight | 294.27 g/mol |
| CAS Number | Not formally assigned |
| IUPAC Name | 4-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine |
Synthesis and Structural Modifications
Synthetic routes to analogous azetidine-pyridine derivatives typically involve nucleophilic aromatic substitution (SNAr) reactions or Buchwald–Hartwig amination to install the azetidine ring onto the pyridine core . For example, the synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine involves:
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Preparation of the azetidine intermediate: Protection of 3-aminoazetidine with Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions .
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Functionalization: Alkylation with iodomethylimidazole derivatives to introduce the imidazolylmethyl group .
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Coupling: Microwave-assisted SNAr reaction between the azetidine intermediate and a halogenated pyridine precursor (e.g., 4-chloro-2-(trifluoromethyl)pyridine) .
Physicochemical Properties
While experimental data specific to this compound are scarce, inferences can be drawn from structural analogs:
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Lipophilicity: The trifluoromethyl group enhances hydrophobicity (logP ≈ 2.1–2.5), while the imidazole and azetidine nitrogens contribute to polar surface area (~60 Ų) .
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Solubility: Limited aqueous solubility (<1 mg/mL at pH 7.4) due to the hydrophobic -CF₃ group, though protonation of the imidazole (pKa ≈ 6.5–7.0) may improve solubility under acidic conditions .
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Stability: Azetidine rings are generally stable under physiological conditions but may undergo ring-opening under strongly acidic or oxidative environments .
Pharmacological Evaluation and Hypothetical Targets
Although no direct studies on this compound exist, structurally related azetidine derivatives exhibit affinity for histamine H₃ receptors (H₃R) and phosphodiesterase 10A (PDE10A) .
Histamine H₃ Receptor Modulation
Azetidine-containing pyrimidines and pyridines, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, demonstrate high H₃R affinity (Ki < 10 nM) and function as agonists or partial agonists . Key structural determinants include:
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Azetidine ring: Facilitates interactions with Asp³·³² and Glu⁵·⁴⁶ in the H₃R binding pocket .
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Imidazole moiety: Mimics the histamine imidazole ring, enabling hydrogen bonding with Tyr⁶·⁵¹ .
For the target compound, the imidazole-pyridine-azetidine architecture suggests potential H₃R activity, though the absence of a primary amine (replaced by a methylene bridge) may alter binding kinetics.
Phosphodiesterase Inhibition
Azetidine derivatives substituted with heteroaromatic groups (e.g., triazoles) are reported as PDE10A inhibitors . The trifluoromethylpyridine group in the target compound may similarly engage hydrophobic pockets in the PDE10A active site, though experimental validation is required.
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